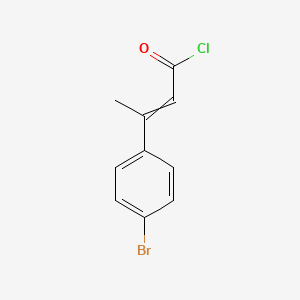
1-(1,4-Dimethylcyclohex-3-en-1-yl)but-3-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,4-Dimethylcyclohex-3-en-1-yl)but-3-en-1-one is an organic compound with the molecular formula C10H16O . It is also known by other names such as 1,4-Dimethyl-δ-3-tetrahydroacetophenone and 1,4-Dimethyl-3-cyclohexenyl methyl ketone . This compound is characterized by a cyclohexene ring substituted with two methyl groups and a butenone side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-Dimethylcyclohex-3-en-1-yl)but-3-en-1-one typically involves the reaction of 1,4-dimethylcyclohexene with a suitable reagent to introduce the butenone side chain. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(1,4-Dimethylcyclohex-3-en-1-yl)but-3-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
1-(1,4-Dimethylcyclohex-3-en-1-yl)but-3-en-1-one has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(1,4-Dimethylcyclohex-3-en-1-yl)but-3-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 1-(1,4-Dimethylcyclohex-3-en-1-yl)but-3-en-1-one include:
- 1,4-Dimethyl-3-cyclohexenyl methyl ketone
- 1,4-Dimethyl-4-acetyl-1-cyclohexene
- 1,4-Dimethyl-4-acetylcyclohexene
Uniqueness
What sets this compound apart from these similar compounds is its specific structural arrangement, which can influence its reactivity and applications.
Propiedades
Número CAS |
83258-30-4 |
|---|---|
Fórmula molecular |
C12H18O |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
1-(1,4-dimethylcyclohex-3-en-1-yl)but-3-en-1-one |
InChI |
InChI=1S/C12H18O/c1-4-5-11(13)12(3)8-6-10(2)7-9-12/h4,6H,1,5,7-9H2,2-3H3 |
Clave InChI |
RDFMZGISKNZLFA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC(CC1)(C)C(=O)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


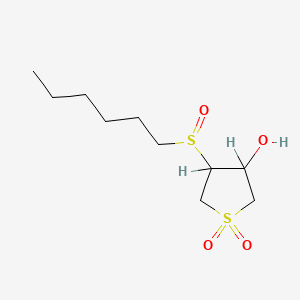
![Dimethyl [(3,4-dichlorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B14431761.png)
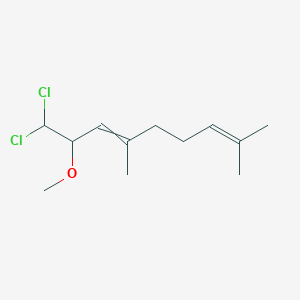
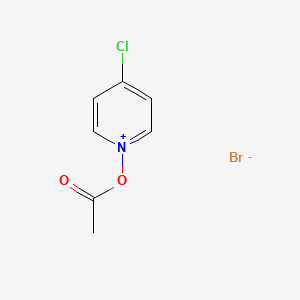

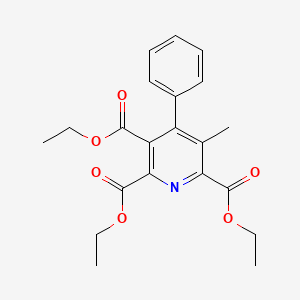
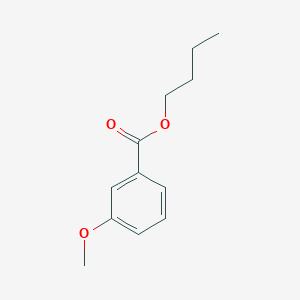
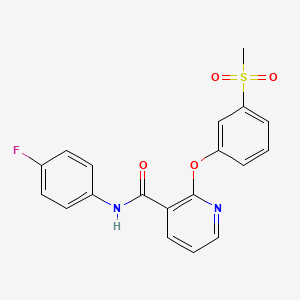
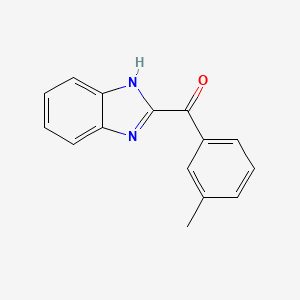
![5-Phenyl-1-azabicyclo[3.3.1]nonan-2-one](/img/structure/B14431807.png)

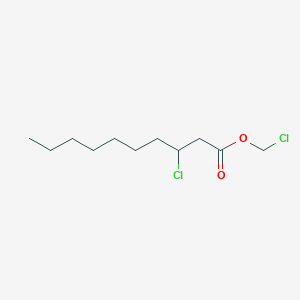
![disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+)](/img/structure/B14431821.png)
